molecular formula C20H32N2O3S B8767035 Carbosulfan

Carbosulfan

Cat. No.: B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbosulfan is a chemical compound known for its diverse applications in various fields. It is a derivative of benzofuran and is often used in the synthesis of other complex molecules. This compound is also known by its synonym, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbosulfan involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dibutylamine and thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbosulfan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbosulfan has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbosulfan involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbosulfan is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H32N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)sulfanylmethyl]carbamate

InChI

InChI=1S/C20H32N2O3S/c1-5-7-12-22(13-8-6-2)26-15-21-19(23)24-17-11-9-10-16-14-20(3,4)25-18(16)17/h9-11H,5-8,12-15H2,1-4H3,(H,21,23)

InChI Key

FABFUHUAVHHSSM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A flask was charged with 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane and 15.8 g of 98% 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (0.07 mole) was added. Triethylamine (7.8 g, 0.077 mole) was added to the mixture with agitation over a period of seven minutes. A temperature rise from 24.5° to 26° C. was observed. A portion (1.9 g, 0.0115 mole) of the triethylamine/sulfur dioxide catalyst prepared in Example 3 was added dropwise. The temperature gradually rose to 30° C., and was raised further by external heating to 35° C. for a total reaction time of 100 minutes from the beginning of triethylamine addition. Twenty minutes later the mixture was cooled to 11° C. and 31 ml of water was added and mixed. The mixture was filtered to remove a small amount of solid, separated, and the organic layer was concentrated to yield 26.64 g of 90% (hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (a 90% chemical yield based on the starting carbamate).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.077 mol
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Four
Name
triethylamine sulfur dioxide
Quantity
1.9 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Sulfur dioxide was passed through 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane until the solution had gained 2.8 g (0.044 mole). 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (98%, 15.5 g, 0.069 mole) was added followed by dropwise addition of triethylamine (12.4 g, 0.123 mole) over a period of 28 minutes with stirring. Stirring was continued for about 18 hours. The mixture was cooled to 9.5° C., 31 ml of water and 40 ml of hexane were added, and the layers were separated. The organic layer was concentrated to yield 27.4 g of 94% (by hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (98% chemical yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.077 mol
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Four
Quantity
12.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Name
Quantity
31 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

A flask was charged with 15.8 g of 98% 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (0.07 mole) and 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane under nitrogen atmosphere. To this was added with stirring 7.5 g (0.0455 mole) of triethylamine/sulfur dioxide complex prepared as described in Example 3. Pyridine (6.1 g, 0.077 mole) was then added dropwise with stirring over a period of 16 minutes. The temperature increased from 20.5° C. to 23.5° C. Stirring was continued for three hours after the beginning of pyridine addition during which external heating was supplied to maintain a temperature of 35° C. The mixture was cooled to 10.5° C. and 31 ml of water was added. The mixture was filtered, separated, and the organic layer was concentrated to yield 18.99 g of 75% (by hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (53% chemical yield based on the starting carbamate).
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.077 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.